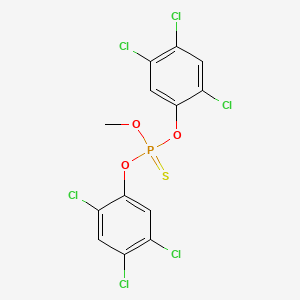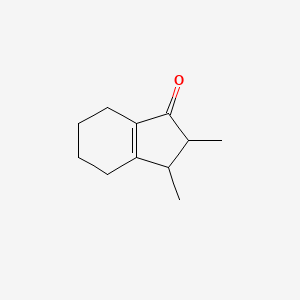![molecular formula C31H44N2O11 B14640039 Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene CAS No. 56791-69-6](/img/structure/B14640039.png)
Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, polymer with 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,1’-methylenebis[4-isocyanato-3-methylbenzene] is a complex polymeric compound. This compound is primarily used in the production of polyurethanes, which are versatile materials utilized in various applications such as foams, elastomers, and coatings. The unique combination of its monomers imparts specific properties to the resulting polymer, making it suitable for specialized industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a step-growth polymerization process. The primary monomers used are hexanedioic acid, 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and 1,1’-methylenebis[4-isocyanato-3-methylbenzene]. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of high-molecular-weight polymers.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed in precise ratios. The reaction is catalyzed by specific catalysts to enhance the polymerization rate and yield. The resulting polymer is then processed into various forms such as sheets, foams, or coatings, depending on the intended application.
Analyse Des Réactions Chimiques
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong covalent bonds with other molecules, enhancing its stability and performance. The pathways involved include the formation of urethane linkages, which contribute to the polymer’s mechanical properties and resistance to degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol
- Hexanedioic acid, polymer with 1,4-butanediol, 1,2-ethanediol and 1,6-hexanediol
Uniqueness
Compared to similar compounds, hexanedioic acid, polymer with 1,2-ethanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,1’-methylenebis[4-isocyanato-3-methylbenzene] offers unique properties such as enhanced thermal stability, mechanical strength, and chemical resistance. These attributes make it particularly suitable for demanding applications in various industries.
Propriétés
Numéro CAS |
56791-69-6 |
|---|---|
Formule moléculaire |
C31H44N2O11 |
Poids moléculaire |
620.7 g/mol |
Nom IUPAC |
ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H14N2O2.C6H10O4.C6H14O3.C2H6O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;3-1-2-4/h3-8H,9H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;3-4H,1-2H2 |
Clé InChI |
HLZCVOMHLBDNFT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)CO.CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=C=O)C)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Numéros CAS associés |
56791-69-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
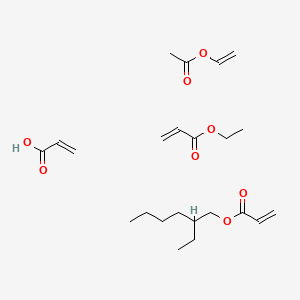
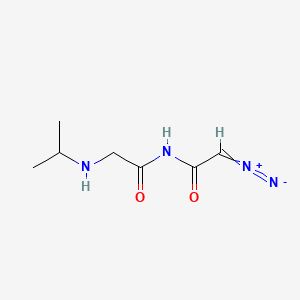
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
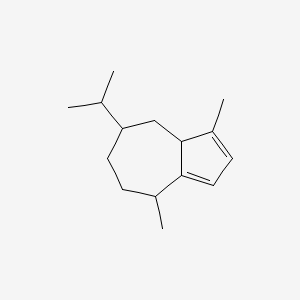
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
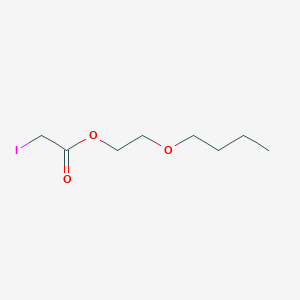

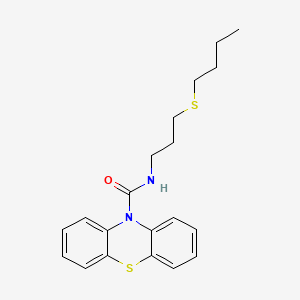

![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
